molecular formula C12H7ClN2O3S B2666280 2-Cyanophenyl 6-chloropyridine-3-sulfonate CAS No. 1001541-45-2

2-Cyanophenyl 6-chloropyridine-3-sulfonate

Cat. No. B2666280
CAS RN: 1001541-45-2
M. Wt: 294.71
InChI Key: IQBDLEKZXFGXMT-UHFFFAOYSA-N
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Description

2-Cyanophenyl 6-chloropyridine-3-sulfonate, also known as CCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPS is a sulfonated pyridine derivative that is widely used in the synthesis of organic compounds and has been found to exhibit significant biological activity.

Mechanism Of Action

The mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate is not well understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been found to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

2-Cyanophenyl 6-chloropyridine-3-sulfonate is a versatile building block in the synthesis of various organic compounds, making it a valuable tool in organic synthesis. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery. However, the use of 2-Cyanophenyl 6-chloropyridine-3-sulfonate in lab experiments may be limited by its toxicity and potential side effects.

Future Directions

There are several future directions for the research and development of 2-Cyanophenyl 6-chloropyridine-3-sulfonate. One potential area of research is the synthesis of novel 2-Cyanophenyl 6-chloropyridine-3-sulfonate derivatives with enhanced biological activity. Another area of research is the development of new synthetic methods for the production of 2-Cyanophenyl 6-chloropyridine-3-sulfonate with improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate and its potential applications in the treatment of various diseases.

Synthesis Methods

2-Cyanophenyl 6-chloropyridine-3-sulfonate can be synthesized by the reaction of 2-cyanophenylboronic acid with 6-chloropyridine-3-sulfonyl chloride in the presence of a base. The reaction yields 2-Cyanophenyl 6-chloropyridine-3-sulfonate as a white solid with a high yield and purity.

Scientific Research Applications

2-Cyanophenyl 6-chloropyridine-3-sulfonate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. 2-Cyanophenyl 6-chloropyridine-3-sulfonate is used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery.

properties

IUPAC Name

(2-cyanophenyl) 6-chloropyridine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3S/c13-12-6-5-10(8-15-12)19(16,17)18-11-4-2-1-3-9(11)7-14/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBDLEKZXFGXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl 6-chloropyridine-3-sulfonate

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